1-Fluoro-5-(perfluorophenyl)naphthalene

Catalog No.
S14594979
CAS No.
M.F
C16H6F6
M. Wt
312.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-5-(perfluorophenyl)naphthalene

Product Name

1-Fluoro-5-(perfluorophenyl)naphthalene

IUPAC Name

1-fluoro-5-(2,3,4,5,6-pentafluorophenyl)naphthalene

Molecular Formula

C16H6F6

Molecular Weight

312.21 g/mol

InChI

InChI=1S/C16H6F6/c17-10-6-2-3-7-8(10)4-1-5-9(7)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H

InChI Key

IYNODPGTYIERAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=C(C(=C3F)F)F)F)F

1-Fluoro-5-(perfluorophenyl)naphthalene is an organofluorine compound characterized by a naphthalene core substituted with a fluorine atom and a perfluorinated phenyl group. Its molecular formula is C17H10F6C_{17}H_{10}F_6, indicating the presence of six fluorine atoms, which significantly enhance its chemical stability and reactivity. The compound exhibits unique physical properties, including high thermal stability and low volatility, making it suitable for various applications in materials science and organic synthesis.

, typical for fluorinated aromatic compounds:

  • Electrophilic Substitution: The presence of the perfluorophenyl group can influence electrophilic substitution reactions, where the fluorine atoms act as electron-withdrawing groups, enhancing the reactivity of the aromatic system.
  • Nucleophilic Substitution: The fluorine atom on the naphthalene can be replaced by nucleophiles under certain conditions, leading to various derivatives.
  • Reduction Reactions: The compound may also be subjected to reduction processes, converting the fluorinated groups into different functional groups.

The synthesis of 1-fluoro-5-(perfluorophenyl)naphthalene typically involves:

  • Fluorination Reactions: Utilizing reagents such as sulfur tetrafluoride or other fluorinating agents to introduce fluorine into the naphthalene structure.
  • Cross-Coupling Techniques: Employing palladium-catalyzed cross-coupling reactions to attach the perfluorophenyl group to the naphthalene core.
  • Direct Fluorination: This method involves direct exposure of naphthalene derivatives to fluorine gas under controlled conditions.

These methods enable the selective introduction of functional groups while maintaining the integrity of the aromatic system.

1-Fluoro-5-(perfluorophenyl)naphthalene finds applications in several fields:

  • Materials Science: Due to its thermal stability and unique electronic properties, it is used in developing advanced materials such as coatings and polymers.
  • Organic Synthesis: The compound serves as a valuable intermediate in synthesizing other fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
  • Fluorescent Probes: Its structural characteristics make it suitable for use as a fluorescent probe in biochemical assays.

Several compounds exhibit structural similarities to 1-fluoro-5-(perfluorophenyl)naphthalene. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-Fluoro-2-(trifluoromethyl)naphthaleneC11H6F4C_{11}H_{6}F_4Contains one trifluoromethyl group; different substitution pattern
1-Fluoro-5-(trifluoromethyl)phenyl-naphthaleneC17H10F4C_{17}H_{10}F_4Contains a trifluoromethyl group; lower fluorine content
1-Fluoro-5-(pentafluorophenyl)naphthaleneC17H10F5C_{17}H_{10}F_5Has a pentafluorophenyl group; fewer fluorines than perfluorophenyl
1-Fluoro-5-nitronaphthaleneC11H8FNO2C_{11}H_{8}FNO_2Contains a nitro group instead of a perfluorinated group

The uniqueness of 1-fluoro-5-(perfluorophenyl)naphthalene lies in its fully fluorinated phenyl moiety, which imparts distinct chemical properties compared to its analogs. This full fluorination enhances electron-withdrawing effects, influencing both reactivity and interactions with biological systems.

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Exact Mass

312.03736916 g/mol

Monoisotopic Mass

312.03736916 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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